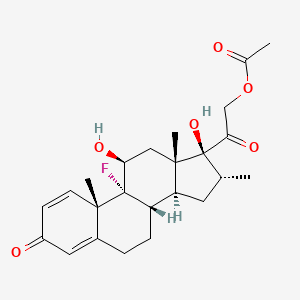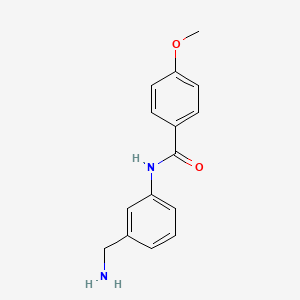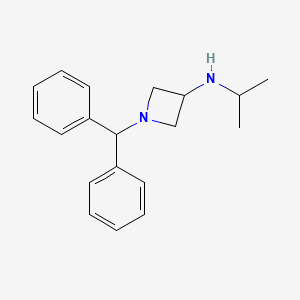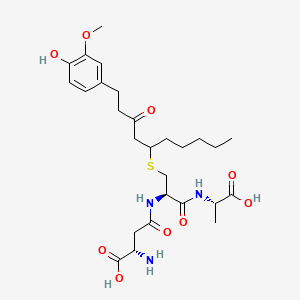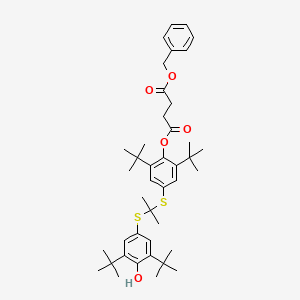![molecular formula C17H15ClN2O2 B13860324 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B13860324.png)
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one is a complex organic compound with a quinoline core structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the chloro, dimethylamino, and hydroxy groups in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Dimethylamino Group Addition: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Tin(II) chloride (SnCl2), iron powder
Substitution: Dimethylamine, thiols
Major Products Formed
Oxidation: Formation of quinoline-2-one derivatives
Reduction: Formation of amino-substituted quinoline derivatives
Substitution: Formation of various substituted quinoline derivatives
Wissenschaftliche Forschungsanwendungen
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an antimalarial and antiviral agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, in its potential antimalarial activity, the compound may inhibit the polymerization of heme into hemozoin, thereby exerting its effects on the malaria parasite. The presence of the dimethylamino and hydroxy groups may enhance its binding affinity to the target enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.
Hydroxychloroquine: Another antimalarial drug with a hydroxy group, similar to the compound .
Quinoline Derivatives: Various other quinoline derivatives with different substituents.
Uniqueness
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one is unique due to the specific combination of chloro, dimethylamino, and hydroxy groups, which confer distinct chemical and biological properties. This combination may result in enhanced reactivity and potential therapeutic applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C17H15ClN2O2 |
|---|---|
Molekulargewicht |
314.8 g/mol |
IUPAC-Name |
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C17H15ClN2O2/c1-20(2)11-5-3-10(4-6-11)12-7-13-15(8-14(12)18)19-17(22)9-16(13)21/h3-9H,1-2H3,(H2,19,21,22) |
InChI-Schlüssel |
IKRLUSCAMGBJII-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C=C3C(=C2)C(=CC(=O)N3)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13860243.png)

![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
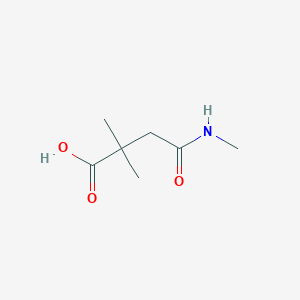
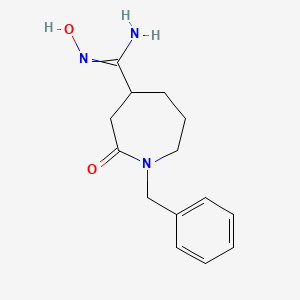
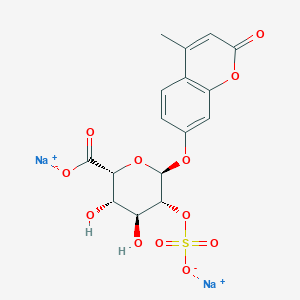
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
